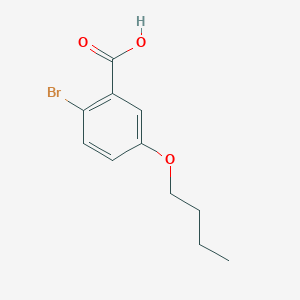![molecular formula C13H16BrNO3 B7936331 Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate](/img/structure/B7936331.png)
Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate is an organic compound that features a brominated aromatic ring, a cyclopropylamino group, and a phenoxyacetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of a suitable aromatic precursor, followed by the introduction of the cyclopropylamino group through nucleophilic substitution. The final step involves esterification to form the phenoxyacetate ester. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenoxyacetates.
Scientific Research Applications
Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate involves its interaction with specific molecular targets. The brominated aromatic ring and the cyclopropylamino group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The phenoxyacetate ester moiety may also contribute to the compound’s overall activity by enhancing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-2-methylpropionate: Similar in having a brominated ester but lacks the aromatic and cyclopropylamino groups.
Phenoxyacetic acid derivatives: Share the phenoxyacetate ester moiety but differ in other substituents.
Uniqueness
Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate is unique due to its combination of a brominated aromatic ring, a cyclopropylamino group, and a phenoxyacetate ester. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-[4-bromo-3-[(cyclopropylamino)methyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-17-13(16)8-18-11-4-5-12(14)9(6-11)7-15-10-2-3-10/h4-6,10,15H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSUZDHDDBNMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=C(C=C1)Br)CNC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B7936254.png)
![[2-Bromo-5-(2-methylpropoxy)phenyl]methanamine](/img/structure/B7936261.png)
![{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine](/img/structure/B7936276.png)
![N-{[2-bromo-5-(propan-2-yloxy)phenyl]methyl}cyclopropanamine](/img/structure/B7936284.png)
![N-{[2-bromo-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine](/img/structure/B7936299.png)
![N-{[2-bromo-5-(cyclopentyloxy)phenyl]methyl}cyclopropanamine](/img/structure/B7936305.png)
![N-[(2-bromo-5-ethoxyphenyl)methyl]cyclopropanamine](/img/structure/B7936311.png)
![N-{[2-bromo-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B7936320.png)





